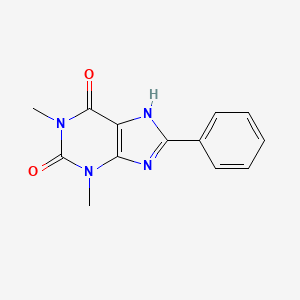

8-Phenyltheophylline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethyl-8-phenyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFMAVHETLRJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242119 | |

| Record name | 1,3-Dimethyl-8-phenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-45-5 | |

| Record name | 8-Phenyltheophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Phenyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 961-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-8-phenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-PHENYLTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6M543P3BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of 8-Phenyltheophylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Phenyltheophylline (8-PT), a xanthine derivative, is a potent pharmacological tool and potential therapeutic agent. This document provides an in-depth technical overview of its pharmacological profile, focusing on its mechanism of action, receptor binding affinity, pharmacokinetics, and metabolic interactions. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies for key assays are described. Visualizations of core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's biological activity.

Mechanism of Action

This compound primarily functions as a competitive antagonist of adenosine receptors, with a notable selectivity for the A1 and A2A subtypes.[1][2] Unlike other xanthine derivatives such as theophylline and caffeine, 8-PT exhibits virtually no inhibitory activity against phosphodiesterases (PDEs).[2] This specificity makes it a valuable tool for dissecting adenosine receptor-mediated signaling pathways without the confounding effects of PDE inhibition.

Furthermore, this compound has been identified as a potent and selective competitive inhibitor of the human cytochrome P450 enzyme CYP1A2.[1] This interaction is significant as it can lead to drug-drug interactions with substrates metabolized by this enzyme.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Adenosine Receptor Binding Affinity

| Receptor Subtype | Species | Parameter | Value | Reference(s) |

| A1 | Rat | Ki | 86 nM | [1] |

| A2A | Rat | Ki | 848 nM | [1] |

| A1 & A2 | Guinea Pig | pA2 | 6.4 - 6.6 | |

| A3 | Rat | - | Ineffective up to 10 µM | [1] |

| A3 (analogues) | Human | Ki | ~100 nM (for 8-phenylxanthine analogues) |

Note: A direct and comprehensive set of Ki values for this compound across all four human adenosine receptor subtypes from a single study is not currently available in the public domain. The data presented is compiled from various sources and species, and direct comparison of selectivity ratios should be made with caution.

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Parameter | Value | Reference(s) |

| Half-life (t½) | ~14 minutes | |

| Apparent Volume of Distribution (Vd) | 76 mL/100 g | |

| Plasma Clearance | 3.5 mL/min/g |

Table 3: Cytochrome P450 Inhibition

| Enzyme | Species | Parameter | Value | Reference(s) |

| CYP1A2 | Human | IC50 | 0.7 µM | |

| CYP1A2 | Human | Ki | 0.11 µM |

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways of adenosine receptors. The A1 and A3 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. By antagonizing these receptors, 8-PT prevents adenosine-mediated modulation of cAMP signaling.

Experimental Protocols

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a representative method for determining the binding affinity of this compound for adenosine receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound at a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of a non-radiolabeled agonist like NECA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

CYP1A2 Inhibition Assay (Phenacetin O-deethylation)

This protocol outlines a method to assess the inhibitory potential of this compound on human CYP1A2 activity.

Objective: To determine the IC50 and Ki of this compound for CYP1A2.

Materials:

-

Human liver microsomes.

-

Phenacetin (CYP1A2 substrate).

-

This compound stock solution.

-

NADPH regenerating system.

-

Potassium phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction quenching).

-

LC-MS/MS system for paracetamol quantification.

Procedure:

-

Pre-incubation: In a microcentrifuge tube, pre-warm a mixture of human liver microsomes, potassium phosphate buffer, and varying concentrations of this compound at 37°C.

-

Substrate Addition: Add phenacetin to the mixture.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time within the linear range of product formation.

-

Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Quantification: Analyze the formation of paracetamol (the product of phenacetin O-deethylation) using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of CYP1A2 activity against the logarithm of the this compound concentration to determine the IC50. For Ki determination, perform the assay with multiple concentrations of both phenacetin and this compound and analyze the data using appropriate enzyme inhibition models (e.g., Lineweaver-Burk or Dixon plots).

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound in a rodent model.

Objective: To determine key pharmacokinetic parameters of this compound following intravenous administration.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulation for intravenous injection.

-

Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant-coated tubes).

-

Platform for sample processing (e.g., centrifuge).

-

LC-MS/MS system for quantifying this compound in plasma.

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Dosing: Administer a single intravenous dose of this compound to the rats via the tail vein.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) from a suitable site (e.g., retro-orbital sinus or a cannula if implanted).

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

-

Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use non-compartmental or compartmental analysis software to calculate pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).

Conclusion

This compound is a potent and selective antagonist of A1 and A2A adenosine receptors with negligible activity at phosphodiesterases. Its pharmacokinetic profile in rats is characterized by rapid clearance. A significant aspect of its pharmacological profile is the potent and selective inhibition of human CYP1A2, which warrants consideration in any potential therapeutic application due to the risk of drug-drug interactions. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound. Further studies, particularly those elucidating its complete binding affinity profile at all human adenosine receptor subtypes, will be valuable in further refining our understanding of its therapeutic potential.

References

8-Phenyltheophylline: A Technical Guide to a Selective A1/A2a Adenosine Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Phenyltheophylline (8-PT) is a xanthine derivative that has garnered significant interest in pharmacological research due to its potent and selective antagonist activity at A1 and A2a adenosine receptors. Unlike other xanthine derivatives such as theophylline, 8-PT exhibits minimal activity as a phosphodiesterase inhibitor, making it a more specific tool for studying the adenosinergic system. This technical guide provides an in-depth overview of this compound, including its chemical properties, binding affinity, selectivity, relevant experimental protocols, and the signaling pathways of its target receptors. All quantitative data is presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams.

Chemical Properties and Structure

This compound, with the IUPAC name 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione, is a derivative of theophylline with a phenyl group substituted at the 8-position of the xanthine core. This structural modification is crucial for its enhanced affinity and selectivity for adenosine receptors.

| Property | Value |

| IUPAC Name | 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione |

| Synonyms | 8-PT, 8-phenyl-1,3-dimethylxanthine |

| Molecular Formula | C₁₃H₁₂N₄O₂ |

| Molecular Weight | 256.26 g/mol |

| CAS Number | 961-45-5 |

Binding Affinity and Selectivity

Table 2.1: Antagonist Potency (pA2) of this compound at Guinea-Pig Adenosine Receptors [1]

| Receptor Subtype | Agonist Used | Tissue | pA2 Value |

| A1 | Adenosine, 2-Chloroadenosine, L-PIA, NECA | Atria | 6.4 - 6.6 |

| A2a | Adenosine, 2-Chloroadenosine, NECA | Aorta | 6.4 - 6.6 |

L-PIA: L-N6-phenyl-isopropyl adenosine; NECA: 5'-N-ethylcarboxamide adenosine

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways of the A1 and A2a adenosine receptors.

A1 Adenosine Receptor Signaling

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by adenosine, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 8-PT, as an antagonist, prevents this inhibition, thereby maintaining cAMP levels.

A2a Adenosine Receptor Signaling

The A2a adenosine receptor is also a GPCR, but it couples to stimulatory G proteins (Gs). Adenosine binding to the A2a receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. As an antagonist, 8-PT blocks this stimulation, preventing the rise in cAMP.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of this compound at adenosine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for adenosine receptors.

Objective: To determine the inhibition constant (Ki) of this compound at A1 and A2a adenosine receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK-293 cells).

-

Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2a).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA) or antagonist (e.g., theophylline).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either assay buffer (for total binding), the non-specific binding control, or one of the dilutions of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the effects of an adenosine receptor agonist on intracellular cAMP levels.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced changes in cAMP levels mediated by A1 or A2a receptors.

Materials:

-

Cell Line: A cell line stably expressing the human A1 or A2a adenosine receptor (e.g., HEK-293 or CHO cells).

-

Test Compound: this compound.

-

Agonist: A suitable adenosine receptor agonist (e.g., NECA).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX or rolipram).

-

Cell Culture Reagents.

Procedure:

-

Cell Culture: Culture the cells in appropriate media and seed them into 96- or 384-well plates.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist in assay buffer containing a PDE inhibitor.

-

Cell Treatment:

-

For antagonist mode, pre-incubate the cells with the serial dilutions of this compound.

-

Add the fixed concentration of the agonist to stimulate the receptors.

-

-

Incubation: Incubate the plate for a specified time to allow for changes in cAMP levels.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement according to the instructions of the chosen assay kit.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in rats. These studies indicate that 8-PT is rapidly cleared from plasma.

Table 5.1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Administration Route |

| Half-life (t½) | ~14 min | Rat | Intravenous |

| Volume of Distribution (Vd) | 76 mL/100 g | Rat | Intravenous |

| Plasma Clearance (CL) | 3.5 mL min⁻¹ 100g⁻¹ | Rat | Intravenous |

Data from a study in male rats with normal renal function.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of A1 and A2a adenosine receptors. Its potency as an antagonist at these receptors, combined with its lack of significant phosphodiesterase inhibitory activity, allows for more targeted studies of the adenosinergic system. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies involving this important compound. Further research to fully elucidate its binding affinity and selectivity across all human adenosine receptor subtypes and its pharmacokinetic profile in various species will be beneficial for its potential therapeutic applications.

References

The Intricate Dance of Structure and Activity: A Technical Guide to 8-Phenyltheophylline Derivatives as Adenosine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of 8-phenyltheophylline derivatives, a class of compounds renowned for their potent antagonism of adenosine receptors. By dissecting the impact of chemical modifications on binding affinity and selectivity, this document serves as a critical resource for the rational design of novel therapeutics targeting a range of conditions, from neurodegenerative disorders to asthma and inflammation.

Core Principles of this compound SAR

Theophylline, a naturally occurring methylxanthine, is a weak, non-selective adenosine receptor antagonist. The addition of a phenyl group at the 8-position of the xanthine scaffold dramatically enhances affinity for adenosine receptors, establishing this compound as a foundational structure for a multitude of potent antagonists.[1][2][3] The SAR of this class of compounds is primarily dictated by substitutions at three key positions: the N1 and N3 positions of the xanthine ring and various positions on the 8-phenyl ring.

-

N1 and N3 Positions: Alkyl substitutions at the N1 and N3 positions, particularly with propyl groups, generally lead to a significant increase in antagonist potency compared to the methyl groups of theophylline.[1][3]

-

8-Phenyl Ring: The substitution pattern on the 8-phenyl ring is a critical determinant of both affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[2][4] Generally, the A2A and A2B receptors can accommodate bulkier substituents on the 8-phenyl ring than the A1 receptor.[2] This differential tolerance provides a key avenue for engineering subtype-selective antagonists.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) of various this compound derivatives for human adenosine A1, A2A, and A2B receptors. This quantitative data, extracted from peer-reviewed literature, provides a clear comparison of the impact of different structural modifications.

Table 1: Binding Affinities (Ki, nM) of 8-(Substituted-phenyl)xanthine Derivatives at Human A1 and A2A Adenosine Receptors

| Compound | N1, N3 Substituent | 8-Phenyl Substituent | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A1/A2A) |

| This compound | Methyl | H | 100 | 7,400 | 0.01 |

| 1,3-Dipropyl-8-phenylxanthine | Propyl | H | 1.2 | 2.0 | 0.6 |

| 9d | Methyl | 4-methoxy-3-(2-morpholin-4-ylethoxy) | >100,000 | 100 | >1000 (A2A selective) |

| XAC | Propyl | 4-carboxymethyloxyphenyl)-2-aminoethylamide | - | - | ~20-fold A1 selective in vivo |

Data for this compound and 1,3-Dipropyl-8-phenylxanthine from Bruns et al., 1987.[3] Data for compound 9d from Bansal et al., 2009.[2] In vivo selectivity for XAC from Fredholm et al., 1987.[1][5]

Table 2: Binding Affinities (Ki, nM) of 8-Heterocyclic Xanthine Derivatives at Human A2B Adenosine Receptors

| Compound | N1, N3 Substituent | 8-Position Heterocycle | A2B Ki (nM) | A1, A2A, A3 Ki (nM) |

| 29b (MRE2028F20) | Propyl | 1-methyl-1H-pyrazol-5-yl with acetamide linker | 38 | >1000 |

| 62b (MRE2029F20) | Propyl | 1-methyl-1H-pyrazol-5-yl with oxyacetamide linker | 5.5 | >1000 |

| 72b (MRE2030F20) | Propyl | 1-methyl-1H-pyrazol-5-yl with oxyacetamide linker | 12 | >1000 |

Data from Baraldi et al., 2007.[5]

Experimental Protocols

The determination of binding affinity is a cornerstone of SAR studies. The following provides a detailed, generalized protocol for a competitive radioligand binding assay, a standard method for quantifying the affinity of unlabeled test compounds for a target receptor.

Competitive Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the inhibitory constant (Ki) of a test compound for an adenosine receptor subtype (e.g., A1, A2A, or A2B).

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).[6][7]

-

Radioligand specific for the receptor subtype:

-

Unlabeled test compounds (this compound derivatives).

-

Non-specific binding control: A high concentration of a known antagonist (e.g., 10 µM theophylline or a selective antagonist for the target receptor).[8]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with MgCl2.[7][8]

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[6]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Serial dilutions of the unlabeled test compound.

-

A fixed concentration of the radioligand (typically at or near its Kd value).[8]

-

Cell membrane preparation.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[1]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

-

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the adenosine A1 receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.

Caption: Adenosine A1 receptor signaling pathway and antagonist action.

Caption: Workflow for competitive radioligand binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Adenosine Antagonist 8-Phenyltheophylline: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Phenyltheophylline (8-PT), a synthetic derivative of the xanthine class of alkaloids, has carved a significant niche in pharmacology as a potent and selective antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[1] Unlike its parent compound, theophylline, and other classical methylxanthines like caffeine, 8-PT exhibits virtually no inhibitory activity on phosphodiesterase (PDE) enzymes.[1] This remarkable selectivity has established 8-PT as an invaluable pharmacological tool for dissecting the intricate roles of adenosine signaling in a multitude of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and extensive pharmacological characterization of this compound, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

Introduction: The Rise of a Selective Xanthine

The story of this compound is intrinsically linked to the broader history of xanthine pharmacology. For centuries, naturally occurring methylxanthines like caffeine and theophylline have been utilized for their stimulant and therapeutic properties.[2] Their mechanisms of action were initially attributed to the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, the discovery of adenosine receptors in the 1970s unveiled a second, and often more potent, mechanism: the antagonism of these G protein-coupled receptors.

This realization sparked a quest for xanthine derivatives with improved selectivity for adenosine receptor subtypes and reduced off-target effects, such as PDE inhibition. The strategic placement of a phenyl group at the 8-position of the theophylline scaffold proved to be a pivotal modification. This structural alteration dramatically enhanced affinity for adenosine receptors while concurrently diminishing interaction with the active site of phosphodiesterases. The result was this compound, a molecule that offered researchers a cleaner probe to investigate the adenosine system, free from the confounding effects of PDE inhibition.

Discovery and Synthesis: A Journey into the Xanthine Core

While the precise moment of its first synthesis is not prominently documented in readily available literature, early reports of the synthesis of 8-substituted xanthines, including this compound, can be traced back to the mid-20th century. A key publication in the Chemical and Pharmaceutical Bulletin in 1977 described a synthetic route, laying the groundwork for its later pharmacological exploration.[3]

The most common and efficient synthetic pathway to this compound involves the condensation and subsequent cyclization of a 5,6-diaminouracil derivative with a benzoic acid equivalent. This approach, a variation of the classical Traube purine synthesis, provides a versatile and reliable method for constructing the 8-phenylxanthine core.

General Synthetic Protocol: Traube-Based Cyclization

This protocol outlines the fundamental steps for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of the Starting Material - 5,6-Diamino-1,3-dimethyluracil

The synthesis typically commences with 1,3-dimethyluracil, which undergoes nitrosation at the 5-position, followed by reduction to yield 5,6-diamino-1,3-dimethyluracil.

Step 2: Condensation and Cyclization

The crucial step involves the reaction of 5,6-diamino-1,3-dimethyluracil with benzoic acid or one of its activated derivatives (e.g., benzoyl chloride, benzaldehyde). The reaction is typically heated in a suitable solvent, such as dimethylformamide (DMF) or acetic acid, often in the presence of a condensing agent, to facilitate the formation of the imidazole ring.

Synthetic pathway for this compound.

Pharmacological Profile: A Tale of Two Receptors and a Silent Enzyme

The pharmacological significance of this compound lies in its distinct mechanism of action compared to other xanthines. Its primary targets are the A1 and A2A adenosine receptors, where it acts as a potent competitive antagonist.[1] Crucially, it displays a marked lack of activity as a phosphodiesterase inhibitor.[1]

Adenosine Receptor Antagonism: The Core Directive

This compound exhibits high affinity for both A1 and A2A adenosine receptors. This non-selective antagonism of two key adenosine receptor subtypes underpins its diverse pharmacological effects.

The binding affinity of this compound for adenosine receptor subtypes has been determined through radioligand binding assays. The following table summarizes representative inhibition constant (Ki) values.

| Receptor Subtype | Ki (nM) - Rat Brain | Reference |

| A1 | 86 | [1] |

| A2A | 848 | [1] |

| A3 | >10,000 (ineffective at 10 µM) | [1] |

Note: Affinity values can vary depending on the species and tissue preparation used. The data presented here are from studies on rat brain tissue and indicate a higher affinity for the A1 receptor over the A2A receptor. It is noteworthy that this compound shows very low affinity for the A3 adenosine receptor.[1]

This protocol provides a framework for determining the binding affinity of a test compound like this compound at adenosine receptors.

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the adenosine receptor subtype of interest (e.g., rat cerebral cortex for A1 receptors).

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).

-

Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]DPCPX for A1 receptors).

-

Incubation: In a multi-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled standard).

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow.

Phosphodiesterase Inhibition: A Negligible Interaction

A defining characteristic of this compound is its virtual lack of inhibitory activity against phosphodiesterase (PDE) enzymes.[1] This contrasts sharply with theophylline, which is a non-selective PDE inhibitor. This property is attributed to the bulky phenyl group at the 8-position, which sterically hinders the molecule from fitting into the active site of PDE enzymes.

This protocol describes a common method to assess the PDE inhibitory activity of a compound.

-

Enzyme Source: Obtain a purified preparation of the desired PDE isoenzyme.

-

Substrate: Use a radiolabeled cyclic nucleotide, such as [3H]-cAMP, as the substrate.

-

Reaction Buffer: Prepare a buffer that is optimal for the activity of the specific PDE isoenzyme.

-

Incubation: In a reaction tube, combine the PDE enzyme, the test compound (this compound) at various concentrations, and the reaction buffer. Pre-incubate to allow for any interaction between the inhibitor and the enzyme.

-

Initiation: Start the reaction by adding the [3H]-cAMP substrate.

-

Termination: After a defined incubation period, stop the reaction, often by adding a stopping reagent or by heat inactivation.

-

Separation: Separate the product of the reaction ([3H]-5'-AMP) from the unreacted substrate. This is commonly achieved using chromatography.

-

Quantification: Measure the amount of [3H]-5'-AMP formed using liquid scintillation counting.

-

Data Analysis: Determine the percentage of inhibition at each concentration of the test compound and calculate the IC50 value.

Central Nervous System Effects: A Stimulant Profile

Consistent with its role as an adenosine receptor antagonist, this compound exhibits stimulant effects on the central nervous system (CNS) with a potency similar to caffeine.[1] Adenosine is a neuromodulator that generally has inhibitory effects in the CNS, promoting sleep and reducing neuronal excitability. By blocking adenosine receptors, 8-PT disinhibits neuronal activity, leading to increased wakefulness and locomotor activity.

The open-field test is a standard behavioral assay used to assess the stimulant effects of a compound in rodents.

-

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically marked with a grid to allow for the scoring of activity. Modern systems often use automated tracking with infrared beams or video analysis.

-

Animals: Mice or rats are commonly used. They should be habituated to the testing room before the experiment.

-

Procedure:

-

Administer this compound or a vehicle control to the animals at a predetermined time before the test.

-

Place each animal individually into the center of the open-field arena.

-

Record the animal's activity for a set period (e.g., 15-30 minutes).

-

-

Parameters Measured:

-

Horizontal Activity: The number of grid lines crossed or the total distance traveled.

-

Vertical Activity (Rearing): The number of times the animal rears up on its hind legs.

-

Stereotyped Behaviors: Repetitive, patterned movements.

-

-

Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the control group using appropriate statistical tests.

Applications in Research and Future Directions

The unique pharmacological profile of this compound has made it an indispensable tool in adenosine research. Its primary application is as a selective adenosine receptor antagonist to elucidate the physiological roles of adenosine in various systems, including the cardiovascular, respiratory, renal, and central nervous systems.

The development of this compound and its analogs has also provided a foundation for the design of more potent and subtype-selective adenosine receptor antagonists for potential therapeutic applications in conditions such as Parkinson's disease, asthma, and certain cancers.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in refining the pharmacological properties of a natural product scaffold. By strategically modifying the theophylline molecule, researchers were able to uncouple its adenosine receptor antagonist activity from its phosphodiesterase inhibitory effects. This has provided the scientific community with a powerful tool to explore the complexities of the adenosine signaling system. The journey of this compound from a synthetic derivative to a widely used pharmacological probe underscores the importance of developing selective molecular tools in advancing our understanding of biology and disease.

References

Physicochemical Properties of 8-Phenyltheophylline: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Phenyltheophylline (8-PT) is a synthetic derivative of the xanthine class of compounds, structurally related to caffeine and theophylline.[1] It is distinguished by the presence of a phenyl group at the 8-position of the theophylline scaffold.[1] This modification significantly alters its pharmacological profile, rendering it a potent and selective antagonist of A1 and A2A adenosine receptors with minimal activity as a phosphodiesterase inhibitor.[2][3] These characteristics make this compound a valuable tool in pharmacological research for investigating adenosine receptor function and its potential therapeutic applications in cardiovascular and neurological disorders.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its primary signaling pathway and a representative experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione | [4] |

| Synonyms | 8-phenyl-1,3-dimethylxanthine, 8-PT | [1][2] |

| CAS Number | 961-45-5 | [4][5] |

| Chemical Formula | C₁₃H₁₂N₄O₂ | [4][5] |

| Molecular Weight | 256.26 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | >300 °C | [5][6][7] |

| Boiling Point | 517.7 °C at 760 mmHg | [5] |

| Solubility | Slightly soluble in water; Moderately soluble in ethanol and aqueous base | [4][5][6][8] |

| logP (Octanol-Water Partition Coefficient) | 0.62730 | [5] |

| XLogP3 | 2.2 | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible determination of physicochemical properties. The following sections outline the methodologies for measuring the key parameters of this compound.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used for identification and purity assessment.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

This compound sample (finely powdered)

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a glass capillary tube.[2] The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[7] A calibrated thermometer is inserted into the designated holder.

-

Heating and Observation: The apparatus is turned on, and the heating rate is initially set to be rapid to approach the expected melting point.[7] As the temperature nears the anticipated melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.[7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.[7] The melting point is reported as this range. For a pure compound like this compound, a sharp melting range is expected.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Apparatus and Materials:

-

This compound sample

-

Distilled or deionized water (or other relevant aqueous buffers)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringes and filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a glass vial containing a known volume of the aqueous solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[8]

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the excess solid. The samples are then centrifuged at high speed to pellet any remaining undissolved particles.[9]

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed using a syringe and filtered to remove any fine particles.[9] The concentration of this compound in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, by comparing the response to a standard curve of known concentrations.[6][9] The resulting concentration represents the equilibrium solubility.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional approach for its determination.[10][11]

Apparatus and Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water or pH 7.4 phosphate buffer (pre-saturated with n-octanol)

-

Separatory funnels or glass vials

-

Shaker

-

Centrifuge

-

Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and the aqueous phase are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The biphasic mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to expedite this process and ensure a clean separation.[11]

-

Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound as an Adenosine Receptor Antagonist

This compound exerts its primary pharmacological effects by competitively blocking A1 and A2A adenosine receptors.[2] This prevents the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades. The A1 receptor is typically coupled to inhibitory G-proteins (Gi), which decrease intracellular cAMP levels, while the A2A receptor is coupled to stimulatory G-proteins (Gs), which increase cAMP. By blocking both, this compound can modulate a wide range of physiological processes.

Caption: Signaling pathway of this compound as an A1/A2A adenosine receptor antagonist.

Experimental Workflow for In Vitro Antagonist Activity Assay

A common method to assess the antagonist activity of a compound like this compound is through a competitive radioligand binding assay. This workflow outlines the key steps to determine the compound's binding affinity (Ki) for a specific adenosine receptor subtype expressed in a cell line.[13]

Caption: Experimental workflow for determining the in vitro antagonist activity of this compound.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. byjus.com [byjus.com]

- 3. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. researchgate.net [researchgate.net]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 13. benchchem.com [benchchem.com]

8-Phenyltheophylline: A Technical Guide to a Potent and Selective CYP1A2 Inhibitor

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the characterization and application of 8-Phenyltheophylline (8-PT) as a potent and selective inhibitor of the Cytochrome P450 1A2 (CYP1A2) enzyme. This document provides a detailed exploration of the mechanistic underpinnings of CYP1A2 inhibition by 8-PT, juxtaposed with other known inhibitors. It offers field-proven, step-by-step protocols for the in-vitro validation of this inhibition, ensuring scientific integrity and reproducibility. Furthermore, this guide delves into the broader implications of 8-PT's inhibitory action on drug metabolism and its utility as a tool in drug discovery and development, supported by a robust framework of authoritative references.

Introduction: The Critical Role of CYP1A2 in Drug Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of a vast array of xenobiotics, including a significant proportion of clinically used drugs.[1][2] Among these, CYP1A2 is a key hepatic enzyme, accounting for approximately 13% of the total CYP content in the human liver.[3] It is primarily involved in the oxidative metabolism of a variety of therapeutic agents and the bioactivation of procarcinogens.[4][5]

The activity of CYP1A2 is highly variable among individuals due to genetic polymorphisms, environmental factors such as smoking (which induces CYP1A2 activity), and co-administration of drugs that can act as inhibitors or inducers.[5][6] Inhibition of CYP1A2 can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of co-administered drugs, which can enhance their therapeutic effects or increase the risk of adverse events.[7] Therefore, the identification and characterization of potent and selective CYP1A2 inhibitors are of paramount importance in drug development and clinical pharmacology.

This compound (8-PT), a xanthine derivative, has emerged as a highly potent and selective competitive inhibitor of CYP1A2.[8][9] Unlike other methylxanthines such as caffeine and theophylline which are substrates and moderate inhibitors of CYP1A2, 8-PT exhibits a significantly higher affinity for the enzyme's active site.[9][10] Its utility extends beyond a mere pharmacological curiosity; it serves as a valuable chemical tool for in vitro studies to elucidate the role of CYP1A2 in the metabolism of new chemical entities.[8][9]

This guide will provide a comprehensive overview of 8-PT as a CYP1A2 inhibitor, covering its mechanism of action, experimental validation, and its application in drug metabolism research.

Mechanistic Insights into CYP1A2 Inhibition by this compound

This compound distinguishes itself from other methylxanthines through its potent and selective competitive inhibition of CYP1A2.[8][9] This section will dissect the nature of this inhibition and compare it with other well-characterized CYP1A2 inhibitors.

Competitive Inhibition: A Reversible Battle for the Active Site

Competitive inhibitors, like 8-PT, reversibly bind to the active site of the enzyme, the same site where the substrate binds.[11] This competition is concentration-dependent; the inhibitory effect can be overcome by increasing the substrate concentration. The hallmark of competitive inhibition is an increase in the apparent Michaelis constant (Km) of the substrate, with no change in the maximum velocity (Vmax) of the reaction.[11]

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.[12] A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus, greater potency.

The Molecular Dance: this compound in the CYP1A2 Active Site

While a crystal structure of 8-PT bound to CYP1A2 is not publicly available, we can infer its binding mode from molecular docking studies of other ligands and the known structural features of the CYP1A2 active site.[13][14] The active site of CYP1A2 is characterized by a relatively planar and hydrophobic cavity.[2][4]

The xanthine core of 8-PT likely forms hydrogen bonds with key amino acid residues within the active site, while the phenyl ring at the 8-position is hypothesized to engage in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine.[4][15] These interactions are thought to anchor 8-PT firmly within the active site, preventing the binding of CYP1A2 substrates.

Diagram: Proposed Binding of this compound in the CYP1A2 Active Site

Caption: Proposed interactions of 8-PT within the CYP1A2 active site.

Quantitative Assessment of this compound's Inhibitory Potency

The potency of a CYP1A2 inhibitor is determined through in vitro assays that measure the reduction in the metabolic activity of a probe substrate in the presence of the inhibitor. This section provides a comparative analysis of 8-PT's inhibitory potency against other known CYP1A2 inhibitors.

| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Test System |

| This compound | Competitive | 0.7 [9] | 0.11 [9] | Human Liver Microsomes |

| Fluvoxamine | Competitive | 0.05 - 0.4 | 0.05 - 0.29 | Human Liver Microsomes |

| Furafylline | Mechanism-Based | 0.48 | 3 - 23 | Human Liver Microsomes |

| α-Naphthoflavone | Competitive | ~0.1 | ~0.013 | Human Liver Microsomes |

| Rofecoxib | Mechanism-Based | 4.2 | - | Human Liver Microsomes |

| Caffeine | Competitive | 140[9] | - | Human Liver Microsomes |

| Theophylline | Competitive | 120[9] | - | Human Liver Microsomes |

Table 1: Comparative Inhibitory Potency of this compound and Other CYP1A2 Inhibitors.

As evidenced in the table, this compound exhibits a low micromolar IC50 value and a sub-micromolar Ki value, establishing it as a potent inhibitor of CYP1A2.[9] Its potency is comparable to that of fluvoxamine and α-naphthoflavone, which are well-established potent inhibitors.[16][17] Importantly, 8-PT is significantly more potent than its parent compounds, caffeine and theophylline.[9]

Experimental Validation: A Step-by-Step Guide

The scientific integrity of any claim rests on the robustness of its experimental validation. This section provides detailed, field-proven protocols for determining the inhibitory potential of this compound on CYP1A2 activity in vitro.

Core Principle: The Phenacetin O-deethylation Assay

A widely accepted and validated method for assessing CYP1A2 activity is the phenacetin O-deethylation assay.[18] In this assay, human liver microsomes (HLMs), which are rich in CYP enzymes, are used as the enzyme source. Phenacetin, a specific substrate for CYP1A2, is metabolized to acetaminophen. The rate of acetaminophen formation is a direct measure of CYP1A2 activity. The inhibitory effect of a compound like 8-PT is quantified by measuring the reduction in the rate of acetaminophen formation in its presence.

Diagram: Workflow for CYP1A2 Inhibition Assay

Caption: A typical workflow for an in vitro CYP1A2 inhibition assay.

Detailed Protocol for IC50 Determination

Objective: To determine the concentration of this compound that causes 50% inhibition of CYP1A2 activity (IC50).

Materials:

-

Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Phenacetin (CYP1A2 substrate)

-

This compound (test inhibitor)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (for reaction termination)

-

Internal Standard (for LC-MS/MS analysis)

-

Microcentrifuge tubes or 96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of 8-PT to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare a stock solution of phenacetin. The final concentration in the assay should be close to its Km value for CYP1A2 (typically 25-50 µM).[4] The rationale for using a substrate concentration near the Km is that it provides a sensitive measure of competitive inhibition.

-

Prepare the NADPH regenerating system.

-

-

Incubation Mixture:

-

In microcentrifuge tubes or a 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

HLMs (final concentration typically 0.1-0.5 mg/mL)

-

8-PT dilution or vehicle control (e.g., DMSO)

-

Phenacetin

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes). This incubation time should be within the linear range of product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed to pellet the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the amount of acetaminophen formed using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of CYP1A2 activity remaining at each 8-PT concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the 8-PT concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Determination of the Inhibition Constant (Ki)

For competitive inhibitors, the IC50 value is dependent on the substrate concentration used in the assay.[12] The inhibition constant (Ki) is a more fundamental measure of inhibitor potency as it is independent of substrate concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[11][12][19]

Ki = IC50 / (1 + [S]/Km)

Where:

-

Ki is the inhibition constant.

-

IC50 is the experimentally determined half-maximal inhibitory concentration.

-

[S] is the concentration of the substrate (phenacetin) used in the assay.

-

Km is the Michaelis-Menten constant of the substrate for the enzyme.

To accurately determine Ki, it is essential to first determine the Km of phenacetin for CYP1A2 under the specific experimental conditions. This is achieved by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

In Vivo Considerations and Implications for Drug Development

While in vitro assays provide a robust characterization of an inhibitor's potency, understanding its potential impact in a physiological system is crucial for drug development.

Pharmacokinetics of this compound

Studies in rats have shown that this compound is rapidly cleared from plasma with a short half-life of approximately 14 minutes following intravenous administration.[20] A significant first-pass effect was also observed when administered via the portal vein, and the compound was not detectable in plasma after intraperitoneal injection.[20] These pharmacokinetic properties suggest that the in vivo use of 8-PT may be challenging due to its rapid elimination.[20]

Predicting Drug-Drug Interactions

The potent in vitro inhibition of CYP1A2 by this compound strongly suggests a high potential for drug-drug interactions if it were to achieve sufficient systemic concentrations in humans.[10] Co-administration of 8-PT with drugs that are primarily metabolized by CYP1A2 (e.g., theophylline, clozapine, olanzapine) could lead to decreased clearance and increased plasma concentrations of these drugs, potentially resulting in toxicity.[5][7]

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the clinical relevance of in vitro inhibition data.[21] These models integrate in vitro data with physiological parameters to simulate the magnitude of DDIs in humans.

Conclusion: this compound as a Cornerstone Tool in CYP1A2 Research

This compound stands out as a potent, selective, and well-characterized competitive inhibitor of the CYP1A2 enzyme. Its robust inhibitory profile, coupled with its specificity over other CYP isoforms, makes it an invaluable tool for researchers in drug metabolism and discovery.[8][9] The detailed experimental protocols provided in this guide offer a validated framework for scientists to reliably assess CYP1A2 inhibition and to investigate the metabolic pathways of new chemical entities.

The translation of in vitro findings to in vivo predictions underscores the importance of a comprehensive understanding of a compound's pharmacokinetic and pharmacodynamic properties. While the rapid in vivo clearance of 8-PT may limit its therapeutic potential, its utility as a benchmark inhibitor for in vitro studies remains undisputed. As our understanding of the intricate network of drug metabolism continues to evolve, the role of precise chemical probes like this compound will undoubtedly remain central to advancing the development of safer and more effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. helda.helsinki.fi [helda.helsinki.fi]

- 4. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of CYP1A2 activity in clinical practice: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro analysis of factors influencing CYP1A2 expression as potential determinants of interindividual variation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. punnettsquare.org [punnettsquare.org]

- 9. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 13. Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Review of Ligand Specificity Factors for CYP1A Subfamily Enzymes from Molecular Modeling Studies Reported to-Date [mdpi.com]

- 16. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. erepo.uef.fi [erepo.uef.fi]

- 18. In vitro inhibition of CYP1A2 by model inhibitors, anti-inflammatory analgesics and female sex steroids: predictability of in vivo interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Prediction of Drug Interactions Caused by CYP1A2 Inhibitors and Inducers | Semantic Scholar [semanticscholar.org]

- 21. Physiologically‐Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, Theophylline, Caffeine, Rifampicin, and Midazolam - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stimulant Effects of 8-Phenyltheophylline Compared to Caffeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the in vivo stimulant effects of 8-Phenyltheophylline (8-PT) and caffeine. Both methylxanthine compounds exert their primary pharmacological actions through the antagonism of adenosine receptors, leading to central nervous system stimulation. This document synthesizes available data on their comparative potency, efficacy, and pharmacokinetic profiles. Detailed experimental protocols for assessing psychomotor stimulant effects are provided, along with visual representations of the underlying signaling pathways. All quantitative data are presented in structured tables for direct comparison, and key experimental and logical workflows are illustrated using Graphviz diagrams.

Introduction

Caffeine is the most widely consumed psychostimulant globally, known for its effects on alertness and cognitive function. This compound (8-PT), a synthetic derivative of theophylline, is a potent adenosine receptor antagonist with demonstrated stimulant properties in animal models.[1] Understanding the comparative pharmacology of these two compounds is crucial for the development of novel central nervous system (CNS) stimulants with potentially improved therapeutic profiles. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals, focusing on the in vivo stimulant effects, mechanisms of action, and experimental methodologies used to evaluate these compounds.

Mechanism of Action: Adenosine Receptor Antagonism

The primary mechanism underlying the stimulant effects of both caffeine and this compound is the blockade of adenosine receptors, specifically the A1 and A2A subtypes. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator, promoting sleep and suppressing neuronal activity. By competitively antagonizing these receptors, caffeine and 8-PT inhibit the effects of adenosine, leading to increased neuronal firing and the release of various neurotransmitters, resulting in a state of wakefulness and increased locomotor activity.

Signaling Pathways

The antagonism of A1 and A2A adenosine receptors by 8-PT and caffeine triggers downstream signaling cascades that ultimately lead to the observed stimulant effects. The A2A receptor is coupled to the Gs alpha subunit of G-proteins, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, contributing to neuronal excitation. Conversely, the A1 receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP. By blocking both receptors, the net effect is a disinhibition of neuronal activity, with the blockade of A2A receptors being particularly implicated in the stimulant effects of methylxanthines.

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound and caffeine influence their onset, duration, and intensity of stimulant effects. While extensive data is available for caffeine, information on 8-PT is more limited.

| Parameter | This compound (Rat) | Caffeine (Rat) |

| Administration Route | Intravenous (IV) | Intraperitoneal (IP) & Oral |

| Half-life (t½) | ~14 minutes | Varies (e.g., ~1-2 hours) |

| Volume of Distribution (Vd) | ~76 mL/100g | ~0.8 L/kg |

| Clearance (CL) | ~3.5 mL/min/100g | Varies (e.g., ~5-10 mL/min/kg) |

| Metabolism | Primarily hepatic | Primarily hepatic (CYP1A2) |

| Key Metabolites | Not extensively characterized | Paraxanthine, Theobromine, Theophylline |

Table 1: Comparative Pharmacokinetic Parameters in Rats. Data for this compound is from a study in male rats with normal renal function. Caffeine pharmacokinetic parameters can vary significantly based on factors such as strain, sex, and experimental conditions.

In Vivo Stimulant Effects: A Comparative Analysis

The stimulant effects of this compound and caffeine have been directly compared in non-human primate models, providing valuable insights into their relative potencies.

Psychomotor Stimulant Effects in Squirrel Monkeys

A key study by Spealman (1988) investigated the psychomotor stimulant effects of several methylxanthines, including 8-PT and caffeine, in squirrel monkeys.[2] The study utilized a fixed-interval schedule of stimulus-shock termination, where the rate of response is a measure of psychomotor stimulation.

| Compound | Peak Effect Dose (mg/kg, IV) | Maximum Response Rate (% of Control) | Relative Potency (vs. Caffeine) |

| This compound | 0.3 | ~450% | ~10x |

| Caffeine | 3.0 | ~400% | 1x |

Table 2: Comparative Psychomotor Stimulant Effects in Squirrel Monkeys. Data adapted from Spealman (1988).[2] Low to intermediate doses of both compounds produced dose-related increases in response rates, with this compound being approximately 10 times more potent than caffeine.[2]

Experimental Protocols

Assessment of Psychomotor Stimulant Effects (Fixed-Interval Schedule)

This protocol is based on the methodology described by Spealman (1988).[2]

Objective: To assess the psychomotor stimulant effects of a compound by measuring its impact on response rates under a fixed-interval schedule of reinforcement.

Animals: Squirrel monkeys, individually housed with free access to water. Food is typically restricted to maintain responding for food reinforcement, but in this specific paradigm, a stimulus-shock termination schedule is used.

Apparatus: A standard primate operant conditioning chamber equipped with a response lever, stimulus lights, and a device for delivering a brief electric shock.

Procedure:

-

Training: Monkeys are trained to press a lever under a fixed-interval (FI) schedule. In a stimulus-shock termination paradigm, a stimulus (e.g., a light) is presented, and after a fixed interval (e.g., 5 minutes), the first lever press terminates the stimulus and prevents the delivery of a brief electric shock.

-

Drug Administration: Drugs are typically administered intravenously (IV) through a chronic indwelling catheter. Cumulative doses are administered during timeout periods that precede the FI components.

-

Data Collection: The rate of lever pressing during each FI component is recorded. The data is typically expressed as a percentage of the control (vehicle) response rate.

-

Dose-Response Curve: A dose-response curve is generated by plotting the response rate as a function of the drug dose.

References

The Biological Role of 8-Phenyltheophylline in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Phenyltheophylline (8-PT) is a xanthine derivative that serves as a valuable pharmacological tool in neuroscience research. Its primary mechanism of action is the competitive antagonism of adenosine receptors, with a notable lack of selectivity between A1 and A2A subtypes. While some studies suggest a role as a phosphodiesterase (PDE) inhibitor, this activity appears to be tissue-specific and is a subject of ongoing investigation. This technical guide provides an in-depth overview of the biological role of 8-PT, presenting quantitative data on its receptor affinity, detailed experimental protocols for its use in neuroscience research, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound's primary role in the central nervous system is as a non-selective adenosine receptor antagonist.[1] Adenosine is a crucial neuromodulator, and by blocking its receptors, 8-PT can influence a wide range of neuronal processes. It is also reported to have activity as a phosphodiesterase inhibitor, which would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Adenosine Receptor Antagonism

8-PT acts as a competitive antagonist at both A1 and A2A adenosine receptors.[2] The A1 receptor is typically coupled to inhibitory G-proteins (Gi/o), and its activation leads to a decrease in intracellular cAMP. The A2A receptor, conversely, is coupled to stimulatory G-proteins (Gs) and its activation increases cAMP levels. By blocking these receptors, 8-PT can prevent the downstream effects of adenosine, leading to a net increase in neuronal excitability.

Phosphodiesterase Inhibition

The role of 8-PT as a phosphodiesterase (PDE) inhibitor is less clear. Some studies have reported that 8-PT has virtually no activity as a PDE inhibitor.[1][3] However, other research suggests that it can act as a selective inhibitor of a high-affinity cAMP phosphodiesterase in certain tissues, such as erythrocytes and skeletal muscle.[4][5] This discrepancy may be due to differences in experimental conditions or the specific PDE isoforms present in the tissues studied.

Quantitative Data

The following tables summarize the available quantitative data for the binding affinity of this compound to adenosine receptors and its reported activity as a phosphodiesterase inhibitor.

Table 1: Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Tissue/Cell Line | Value Type | Value | Reference |